5-Iodo-6-methyl-1,7-naphthyridine chemical structure and physicochemical properties
5-Iodo-6-methyl-1,7-naphthyridine chemical structure and physicochemical properties
An In-Depth Technical Guide to 5-Iodo-6-methyl-1,7-naphthyridine
Foreword: The Strategic Value of the 1,7-Naphthyridine Scaffold
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a decision of paramount importance. Privileged structures—those scaffolds that are capable of binding to multiple biological targets—offer a significant advantage in the quest for novel therapeutics. The naphthyridine framework, a family of six isomeric diazanaphthalenes, has firmly established itself as such a privileged scaffold.[1] These bicyclic systems, composed of two fused pyridine rings, are prevalent in a multitude of biologically active molecules, demonstrating efficacy as kinase inhibitors, antibacterial agents, and antiviral compounds.[2][3]
Within this family, the 1,7-naphthyridine isomer presents a unique electronic and steric profile. This guide focuses specifically on 5-Iodo-6-methyl-1,7-naphthyridine , a highly functionalized derivative designed for synthetic versatility. The strategic placement of the methyl group and, more critically, the iodo substituent, transforms this molecule from a mere heterocyclic core into a powerful building block for combinatorial chemistry and lead optimization campaigns. This document provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and its application in the rigorous environment of drug discovery.
Molecular Identity and Structural Elucidation
The foundational step in utilizing any chemical entity is a precise understanding of its structure and identifiers. 5-Iodo-6-methyl-1,7-naphthyridine is an aromatic heterocyclic compound featuring a fused pyridine ring system with nitrogen atoms at positions 1 and 7.
Chemical Structure
The structural arrangement is depicted below, with standard IUPAC numbering. The iodine atom at position 5 and the methyl group at position 6 are key features that dictate the molecule's reactivity and synthetic potential.
Caption: Chemical structure of 5-Iodo-6-methyl-1,7-naphthyridine.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 2379945-76-1 | [4] |
| Molecular Formula | C₉H₇IN₂ | [4] |
| Molecular Weight | 270.07 g/mol | [4] |
| IUPAC Name | 5-iodo-6-methyl-1,7-naphthyridine | |
| InChI Key | JBFKKOTYEDXHSQ-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ncc2ncccc2c1I | [4] |
Physicochemical Properties: A Quantitative Overview
The physicochemical profile of a compound governs its behavior in both chemical reactions and biological systems. While exhaustive experimental data for this specific molecule is not widely published, the following table summarizes key known and predicted properties.
| Property | Value / Description | Significance in Drug Discovery |
| Physical Form | Expected to be a solid at room temperature. | Affects handling, formulation, and dissolution rates. |
| Melting Point | Not publicly available. Likely >100 °C based on related structures. | Defines purity and thermal stability. |
| Boiling Point | Not publicly available. High, with likely decomposition. | Relevant for purification via distillation, though unlikely for this class. |
| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane). | Critical for assay development, formulation, and ADME properties. |
| pKa (Predicted) | The pyridine-like nitrogen atoms are weakly basic. | Influences ionization state at physiological pH, affecting solubility and target binding. |
| LogP (Predicted) | Moderately lipophilic. | Impacts cell permeability, metabolic stability, and potential for off-target effects. |
Synthesis and Manufacturing Strategy
The construction of the 1,7-naphthyridine core is a non-trivial synthetic challenge. The most robust strategies typically involve the formation of the second pyridine ring onto a pre-existing, functionalized pyridine starting material.
Retrosynthetic Analysis and Proposed Route
A logical synthetic approach involves a cyclization reaction to form the naphthyridine core, followed by a regioselective iodination. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic and effective method for this purpose.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Regioselective Iodination
This protocol details the critical step of introducing the iodine atom, which serves as a versatile handle for subsequent cross-coupling reactions. The choice of an electrophilic iodinating agent is key to achieving the desired regioselectivity.
Objective: To synthesize 5-Iodo-6-methyl-1,7-naphthyridine from 6-Methyl-1,7-naphthyridine.
Methodology:
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Vessel Preparation and Reagent Charging:
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To a dry, round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (Nitrogen or Argon), add 6-Methyl-1,7-naphthyridine (1.0 eq).
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Scientist's Rationale: An inert atmosphere is crucial to prevent moisture from interfering with the reagents, particularly the acid catalyst, ensuring reaction efficiency.
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Solvent Addition:
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Dissolve the starting material in a suitable solvent such as trifluoroacetic acid (TFA) (approx. 0.1 M concentration).
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Scientist's Rationale: TFA serves a dual role; it is an excellent solvent for the heterocyclic starting material and acts as a strong acid catalyst. Protonation of the naphthyridine nitrogen atoms activates the ring system towards electrophilic substitution.
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Addition of Iodinating Agent:
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Cool the solution to 0 °C using an ice bath.
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Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
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Scientist's Rationale: NIS is a mild and effective electrophilic iodine source. The portion-wise addition at low temperature helps to control the reaction exotherm and minimize the formation of potential side products. Using a slight excess (1.1 eq) ensures complete conversion of the starting material.
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Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Scientist's Rationale: Continuous monitoring is a hallmark of a self-validating protocol. It prevents over-running the reaction and provides real-time data on conversion and purity.
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Work-up and Isolation:
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Once complete, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
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Basify the aqueous solution with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8-9.
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Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Iodo-6-methyl-1,7-naphthyridine.
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Scientist's Rationale: Chromatographic purification is essential to remove any unreacted NIS, succinimide byproduct, and any regioisomeric impurities, ensuring the high purity required for subsequent synthetic steps and biological screening.
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Spectroscopic and Analytical Profile
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecule's structure and data from analogous compounds.[5]
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons (δ 7.5-9.0 ppm): A series of doublets and doublets of doublets corresponding to the protons on the bicyclic ring system. The precise shifts are influenced by the electronic effects of the nitrogen atoms and the iodo substituent. Methyl Protons (δ ~2.5 ppm): A singlet integrating to 3 hydrogens, corresponding to the C6-methyl group. |
| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Signals for the 8 carbons of the naphthyridine core. The carbon bearing the iodine (C5) will appear at a significantly higher field (lower ppm) around 90-100 ppm due to the heavy atom effect. Methyl Carbon (δ ~20 ppm): A signal for the methyl group carbon. |
| Mass Spec (EI/ESI) | [M]⁺ or [M+H]⁺: A prominent peak at m/z 270 or 271, respectively, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
| IR Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching. ~1600, 1550 cm⁻¹: Aromatic C=C and C=N stretching vibrations, characteristic of the heterocyclic ring system. ~1380 cm⁻¹: C-H bending of the methyl group. |
Reactivity and Synthetic Utility
The true value of 5-Iodo-6-methyl-1,7-naphthyridine lies in its predictable and versatile reactivity, primarily centered around the carbon-iodine bond.
The C-I Bond: A Gateway to Complexity
The iodo group at the C5 position is an exceptional leaving group and a key functional handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of chemical moieties, which is fundamental for exploring Structure-Activity Relationships (SAR) in drug discovery programs.
Caption: Conceptual workflow in a lead optimization campaign.
Conclusion
5-Iodo-6-methyl-1,7-naphthyridine represents more than just its constituent atoms; it is a product of strategic chemical design. Its structure is optimized for synthetic utility, providing a robust and versatile platform for the exploration of chemical space around the privileged 1,7-naphthyridine scaffold. The presence of the iodo group is the critical feature, acting as a linchpin for a host of powerful cross-coupling methodologies that are central to modern medicinal chemistry. For researchers and drug development professionals, this compound is not an end in itself, but a highly valuable starting point for the rational design and synthesis of next-generation therapeutics.
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